N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, phenyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and furan groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely include the use of high-purity reagents and solvents, as well as stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE
- N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C22H17FN2O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H17FN2O3/c23-18-10-8-16(9-11-18)14-25(15-19-7-4-12-27-19)22(26)20-13-21(28-24-20)17-5-2-1-3-6-17/h1-13H,14-15H2 |
InChI Key |
IPISADMXNCSPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 |
Origin of Product |
United States |
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